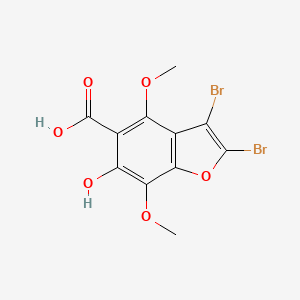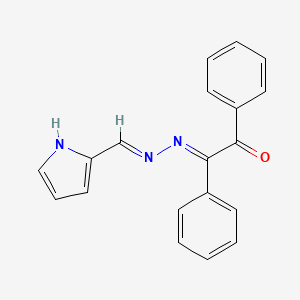
2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone is a complex organic compound that features a pyrrole ring, a hydrazone linkage, and a diphenylethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone typically involves the condensation of pyrrole-2-carbaldehyde with hydrazine derivatives under controlled conditions. One common method involves dissolving pyrrole-2-formaldehyde in ethanol and adding it to a solution of the hydrazine derivative in ethanol and water. The mixture is then heated and stirred for several hours before being cooled to room temperature to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution at the pyrrole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone exerts its effects involves interactions with various molecular targets. The compound can form coordination complexes with metal ions, influencing redox states and electronic properties . Additionally, its hydrazone linkage allows it to participate in hydrogen bonding and other non-covalent interactions, affecting biological pathways and enzyme activities.
類似化合物との比較
Similar Compounds
1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene]hydrazine: Exhibits cytotoxic activity against melanoma cells.
2,6-Bis(1H-imidazol-2-yl)pyridine: Used in coordination chemistry and exhibits high-temperature spin crossover properties.
Uniqueness
2-(((1H-Pyrrol-2-yl)methylene)hydrazono)-1,2-diphenylethanone is unique due to its combination of a pyrrole ring, hydrazone linkage, and diphenylethanone moiety. This structure allows it to participate in a wide range of chemical reactions and form diverse coordination complexes, making it valuable in various research fields.
特性
分子式 |
C19H15N3O |
|---|---|
分子量 |
301.3 g/mol |
IUPAC名 |
(2E)-1,2-diphenyl-2-[(E)-1H-pyrrol-2-ylmethylidenehydrazinylidene]ethanone |
InChI |
InChI=1S/C19H15N3O/c23-19(16-10-5-2-6-11-16)18(15-8-3-1-4-9-15)22-21-14-17-12-7-13-20-17/h1-14,20H/b21-14+,22-18+ |
InChIキー |
WNAQOMTZMFKMPR-SEUYJHDCSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\N=C\C2=CC=CN2)/C(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CN2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






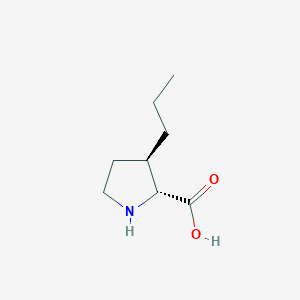
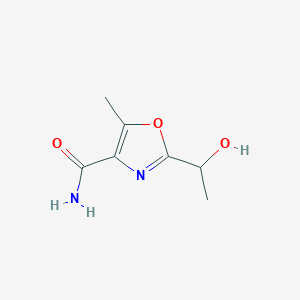
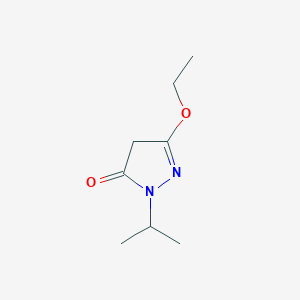
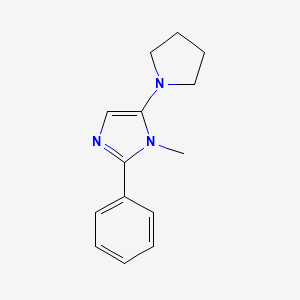
![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)
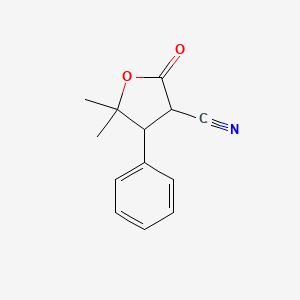
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
